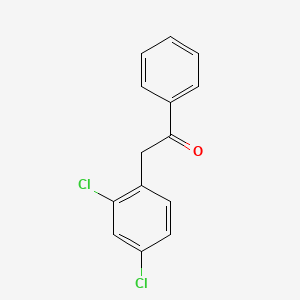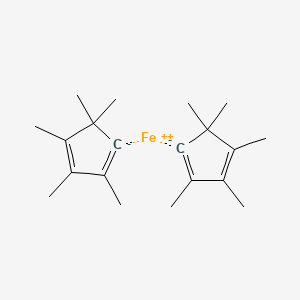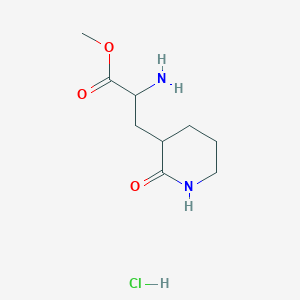![molecular formula C20H28O B13387599 17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13387599.png)
17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lynestrenol is a synthetic progestogen, a type of hormone similar to the natural hormone progesterone. It is often marketed under various trade names, including Exluton, Orgametril, and Lynoral . Lynestrenol is primarily used in hormonal contraceptives and for the treatment of menstrual disorders . It functions by targeting and binding to progesterone receptors in the body, thereby mimicking the effects of natural progesterone .
Preparation Methods
Lynestrenol can be synthesized through various chemical routes. One common method involves the conversion of nortestosterone to its di thioketal derivative by treatment with dithioglycol in the presence of boron trifluoride . This intermediate is then subjected to further chemical reactions to produce lynestrenol. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Lynestrenol undergoes several types of chemical reactions, including:
Oxidation: Lynestrenol can be oxidized to form norethisterone, its active metabolite.
Substitution: Lynestrenol can undergo substitution reactions, particularly at the ethynyl group, to form different analogues.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically norethisterone and its derivatives .
Scientific Research Applications
Lynestrenol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of steroid chemistry and synthetic methodologies.
Biology: Lynestrenol is used in research related to hormone regulation and reproductive biology.
Medicine: It is extensively studied for its use in hormonal contraceptives and the treatment of menstrual disorders.
Mechanism of Action
Lynestrenol itself does not bind to the progesterone receptor and is inactive as a progestogen. Upon oral administration, it is rapidly and almost completely converted into norethisterone, a potent progestogen, in the liver during first-pass metabolism . Norethisterone then binds to progesterone receptors in the reproductive system, leading to several physiological changes:
Inhibition of Ovulation: By suppressing the secretion of gonadotropins from the pituitary gland, lynestrenol inhibits ovulation.
Changes to Cervical Mucus: It causes changes to the cervical mucus, making it more difficult for sperm to enter the uterus.
Alteration of Endometrial Lining: Lynestrenol alters the endometrial lining, making it less suitable for implantation should fertilization occur.
Comparison with Similar Compounds
Lynestrenol is often compared with other synthetic progestogens, such as norethisterone, norethindrone, and ethynodiol . While all these compounds share similar progestogenic activities, lynestrenol is unique in its conversion to norethisterone, which is a potent progestogen . This conversion is a key factor in its pharmacological activity and distinguishes it from other progestogens that may not undergo such conversion .
Similar Compounds
Norethisterone: A potent progestogen used in various hormonal contraceptives.
Norethindrone: Another synthetic progestogen with similar uses.
Ethynodiol: A progestogen that is also used in contraceptive formulations.
Lynestrenol’s unique conversion to norethisterone and its specific pharmacological profile make it a valuable compound in both research and clinical applications.
Properties
IUPAC Name |
17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,6,15-18,21H,4-5,7-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVGQYHLRCDXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-(N-methyl-N-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid ethyl ester](/img/structure/B13387525.png)
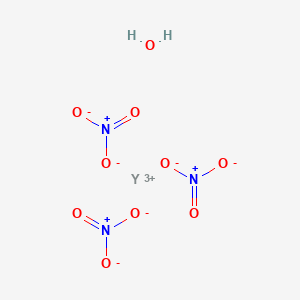
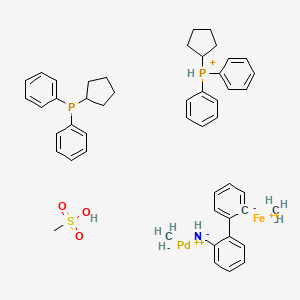
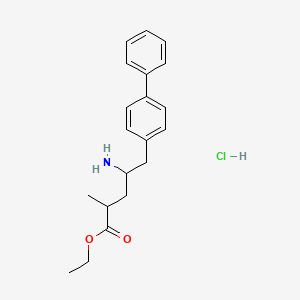

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B13387565.png)
![4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride](/img/structure/B13387567.png)
![Sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B13387579.png)
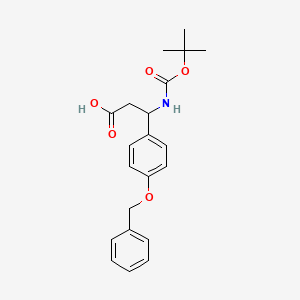
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadec-9-enoate](/img/structure/B13387588.png)
